molecular formula C11H10Cl2O3 B8343372 2-(3,4-Dichloro-phenyl)-4-oxo-butyric acid methyl ester

2-(3,4-Dichloro-phenyl)-4-oxo-butyric acid methyl ester

Cat. No. B8343372
M. Wt: 261.10 g/mol
InChI Key: LRSSGTJGCNFYBJ-UHFFFAOYSA-N
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Patent
US07470684B2

Procedure details

In analogy to the procedure described for the synthesis of 2-(3,4-Dichloro-phenyl)-4-oxo-butyric acid methyl ester (example 2, step 1) the title compounds was prepared from 4-fluoro-phenyl-acetic acid methyl ester (commercially available), and bromoacetaldehyde dimethylacetal and subsequent treatment with HCl aq. MS (m/e): 209.3 (MH−).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH:4]([C:8]1[CH:13]=[CH:12][C:11](Cl)=[C:10](Cl)[CH:9]=1)[CH2:5][CH:6]=[O:7].COC(=O)CC1C=CC([F:27])=CC=1.COC(OC)CBr.Cl>>[CH3:1][O:2][C:3](=[O:16])[CH:4]([C:8]1[CH:13]=[CH:12][C:11]([F:27])=[CH:10][CH:9]=1)[CH2:5][CH:6]=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC=O)C1=CC(=C(C=C1)Cl)Cl)=O
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(C(CC=O)C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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